

# Commercial Sourcing and Technical Guide: 3-Pyrimidin-5-ylbenzaldehyde

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## Compound of Interest

Compound Name: 3-Pyrimidin-5-ylbenzaldehyde

Cat. No.: B1351435

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **3-Pyrimidin-5-ylbenzaldehyde**, a key building block in medicinal chemistry and drug discovery. The guide details supplier information, purity, and available quantities. Additionally, it outlines a general synthetic methodology based on established chemical principles and illustrates a conceptual workflow for procurement and a representative signaling pathway where such a molecule could be of interest.

## Commercial Suppliers

Sourcing high-quality chemical reagents is a critical first step in any research and development endeavor. **3-Pyrimidin-5-ylbenzaldehyde** is available from a number of commercial suppliers, catering to a range of research needs from small-scale laboratory work to bulk manufacturing. The following table summarizes the offerings from key vendors.

Supplier	Product Name	CAS Number	Purity	Quantity	Price
Thermo Scientific (Maybridge)	3-Pyrimidin-5-ylbenzaldehyde	887963-97-3	97%	250 mg	Price on Request[1]
1 g	Price on Request				
ChemNet	3-Pyrimidin-5-Yl-Benzaldehyde	887963-97-3	Not Specified	Inquire	Inquire[2]
Sigma-Aldrich	2-(5-Pyrimidinyl)benzaldehyde	640769-71-7	Not Specified	Inquire	Inquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. Sigma-Aldrich lists a positional isomer, 2-(5-Pyrimidinyl)benzaldehyde, researchers should verify the correct isomer for their specific application.

## Synthetic Routes and Methodologies

While a specific, detailed experimental protocol for the synthesis of **3-Pyrimidin-5-ylbenzaldehyde** is not readily available in public literature, its structure lends itself to established synthetic organic chemistry reactions. A plausible and commonly employed method for the synthesis of such bi-aryl compounds is the Suzuki coupling reaction.

### General Experimental Protocol: Suzuki Coupling

The Suzuki coupling reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of **3-Pyrimidin-5-ylbenzaldehyde**, this would typically involve the coupling of a pyrimidine boronic acid or ester with a halogenated benzaldehyde derivative.

## Reactants:

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 3-Bromobenzaldehyde or 3-Iodobenzaldehyde
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, PdCl<sub>2</sub>(dppf))
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>)
- Solvent (e.g., Toluene, Dioxane, DMF, with water)

## Procedure:

- To a reaction vessel, add the pyrimidine boronic acid derivative, the halogenated benzaldehyde, and the base.
- The vessel is then purged with an inert gas (e.g., Argon or Nitrogen).
- The solvent system is added, followed by the palladium catalyst.
- The reaction mixture is heated to a temperature typically ranging from 80°C to 120°C and stirred for a period of 2 to 24 hours, with reaction progress monitored by an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature.
- An aqueous workup is performed, typically involving extraction with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified, most commonly by column chromatography on silica gel, to yield the desired **3-Pyrimidin-5-ylbenzaldehyde**.

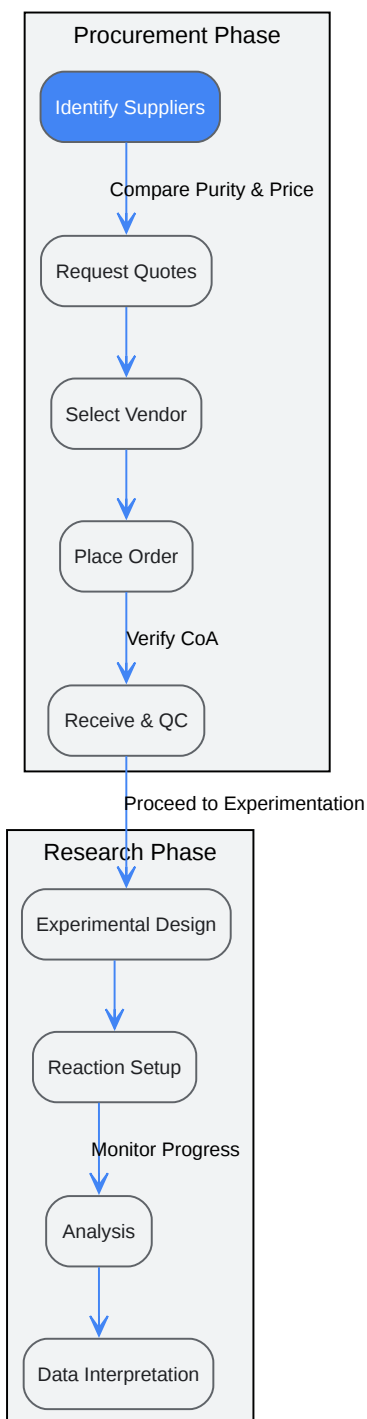
This generalized protocol serves as a foundational methodology. Specific reaction conditions, including the choice of catalyst, base, solvent, and temperature, would require optimization for

maximal yield and purity.

## Procurement and Research Workflow

The process of acquiring and utilizing a chemical compound like **3-Pyrimidin-5-ylbenzaldehyde** in a research setting follows a logical progression. The following diagram illustrates a typical workflow from initial supplier identification to experimental application.

## Procurement and Research Workflow for 3-Pyrimidin-5-ylbenzaldehyde

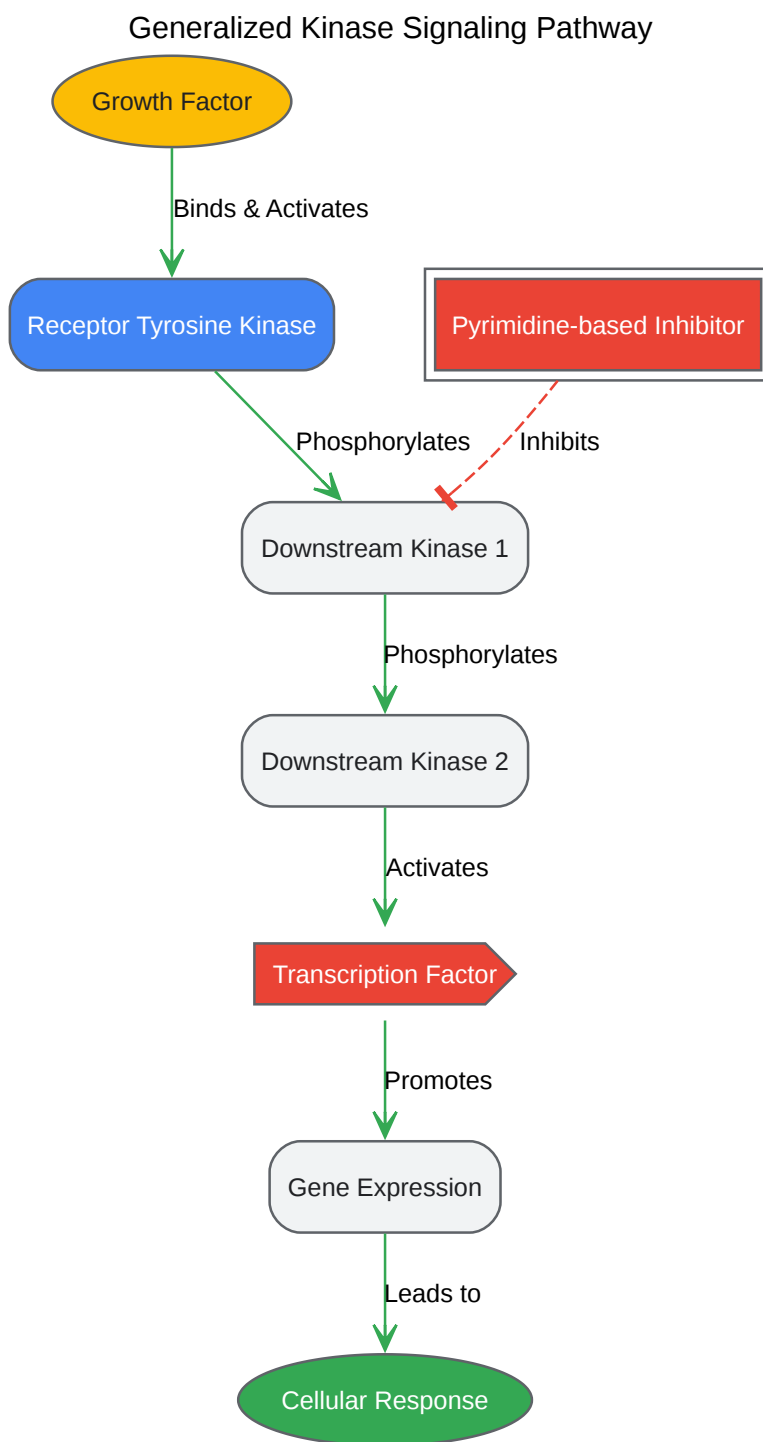
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Caption: Workflow for Sourcing and Utilizing a Chemical Reagent.

## Relevance in Drug Discovery: A Conceptual Signaling Pathway

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. These compounds often function as inhibitors or modulators of key signaling pathways implicated in diseases such as cancer. While the specific biological targets of **3-Pyrimidin-5-ylbenzaldehyde** are not extensively documented, its structural motifs suggest potential interactions with protein kinases, a major class of drug targets.

The following diagram illustrates a generalized kinase signaling pathway, which is a common target for pyrimidine-based inhibitors.



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Caption: A Conceptual Kinase Signaling Cascade and Point of Inhibition.

In this conceptual pathway, a pyrimidine-based inhibitor could be designed to bind to the ATP-binding pocket of a specific downstream kinase, thereby blocking its activity and halting the signaling cascade that leads to a particular cellular response, such as cell proliferation in cancer. The aldehyde functional group on **3-Pyrimidin-5-ylbenzaldehyde** provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of compounds to be screened for inhibitory activity against various kinases.

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## References

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